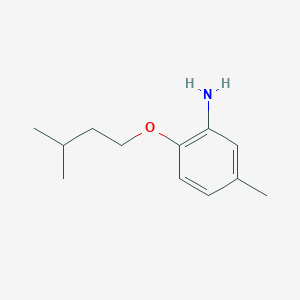

2-(Isopentyloxy)-5-methylaniline

Beschreibung

It is commercially available as a research chemical, with suppliers like Santa Cruz Biotechnology and AK Scientific offering it at approximately $295 per 500 mg .

Eigenschaften

IUPAC Name |

5-methyl-2-(3-methylbutoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)6-7-14-12-5-4-10(3)8-11(12)13/h4-5,8-9H,6-7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDFNLRRRZCAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentyloxy)-5-methylaniline typically involves the alkylation of 5-methylaniline with isopentyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(Isopentyloxy)-5-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopentyloxy)-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(Isopentyloxy)-5-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Isopentyloxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Selected Aniline Derivatives

Key Research Findings

Halogens vs. Alkoxy: Halogenated derivatives (e.g., 5-chloro-2-iodo-4-methylaniline) exhibit higher reactivity in electrophilic substitutions but pose greater environmental toxicity risks .

Toxicity Profiles: 2-Methoxy-5-methylaniline’s carcinogenicity contrasts with the unclassified status of 2-(Isopentyloxy)-5-methylaniline, suggesting that larger alkoxy groups may mitigate toxicity .

Synthetic Complexity :

- Sulfonyl-containing analogs (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) require multi-step syntheses, whereas isopentyloxy derivatives are more accessible commercially .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Isopentyloxy)-5-methylaniline, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic substitution of a halogenated aniline derivative with isopentyl alcohol under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates ether bond formation . Post-synthesis, purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate the target compound (>90% purity). Melting point analysis and thin-layer chromatography (TLC) should validate purity .

Q. What spectroscopic techniques are most effective for characterizing 2-(Isopentyloxy)-5-methylaniline?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the isopentyloxy group’s methylene protons typically appear at δ 3.8–4.2 ppm, while aromatic protons show splitting patterns dependent on substitution .

- IR Spectroscopy : Confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and ether C-O bonds (1200–1050 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the stability of 2-(Isopentyloxy)-5-methylaniline vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature variations (e.g., 25°C, 40°C). Monitor degradation via HPLC or NMR. For example, aromatic amines are prone to oxidation; storing the compound in amber vials under inert gas (N₂/Ar) at –20°C minimizes decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(Isopentyloxy)-5-methylaniline in electrophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to calculate electron density maps and Fukui indices. The methoxy and isopentyloxy groups are electron-donating, directing electrophiles to specific positions (e.g., para to NH₂). Compare predicted sites with experimental nitration or halogenation outcomes .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar aniline derivatives?

- Methodology :

- Meta-analysis : Compare biological assays (e.g., IC₅₀ values) across studies, noting differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), and assay protocols .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing isopentyloxy with methoxyethyl) to isolate contributions to activity .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. acetonitrile), and base strength (K₂CO₃ vs. Cs₂CO₃) to identify optimal parameters .

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to pinpoint side reactions (e.g., over-alkylation) .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

Key Considerations for Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.